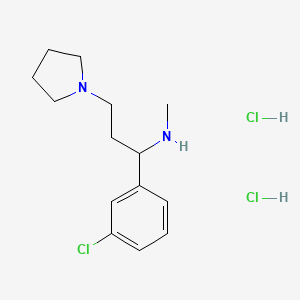![molecular formula C10H18ClF3N2O2 B13713592 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride is a chemical compound with the molecular formula C10H18ClF3N2O2 and a molecular weight of 290.71 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and a butanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,2,2-trifluoroethyl)piperazine and butanoic acid.
Reaction Conditions: The reaction between 4-(2,2,2-trifluoroethyl)piperazine and butanoic acid is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level .
Comparison with Similar Compounds
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid: Lacks the hydrochloride group but shares similar structural features.
4-(2,2,2-Trifluoroethyl)piperazine: Contains the trifluoroethyl group and piperazine ring but lacks the butanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18ClF3N2O2 |
|---|---|
Molecular Weight |
290.71 g/mol |
IUPAC Name |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H17F3N2O2.ClH/c11-10(12,13)8-15-6-4-14(5-7-15)3-1-2-9(16)17;/h1-8H2,(H,16,17);1H |
InChI Key |
NMXJUODFXUMIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)CC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)

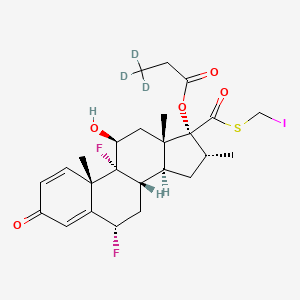
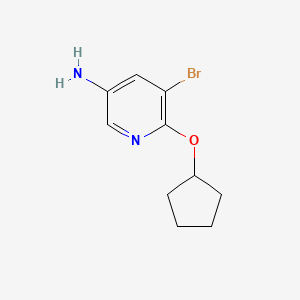
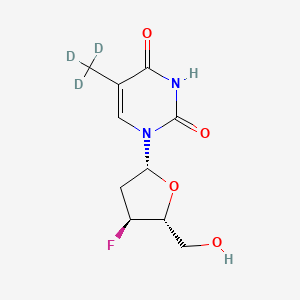



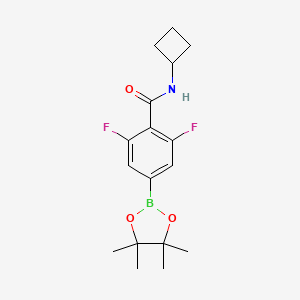
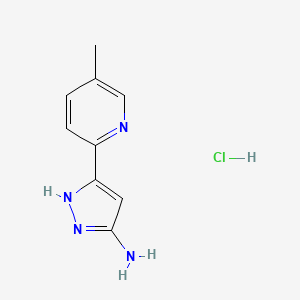
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)

